The Ubiquitous Yet Elusive β-D-Arabinofuranose in the Microbial World: A Technical Guide for Researchers
The Ubiquitous Yet Elusive β-D-Arabinofuranose in the Microbial World: A Technical Guide for Researchers
Abstract
β-D-arabinofuranose, a five-carbon sugar in its furanose ring form, represents a fascinating and critical component in the cellular architecture of a select yet significant group of microorganisms. While its L-enantiomer is widespread in plant polysaccharides, the D-form is a hallmark of the cell wall of the bacterial suborder Corynebacterineae, which includes formidable pathogens such as Mycobacterium tuberculosis. This guide provides an in-depth exploration of the natural occurrence, biosynthesis, and functional significance of β-D-arabinofuranose in microorganisms. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, details robust experimental methodologies for its study, and illuminates its potential as a therapeutic target.
Introduction: The Significance of a "Minor" Sugar
In the vast landscape of microbial glycobiology, certain monosaccharides, while not as universally abundant as glucose or mannose, play pivotal roles in defining the structural integrity and pathogenicity of specific microorganisms. β-D-arabinofuranose is a prime example of such a molecule. Its presence is most notably and extensively studied in the complex cell envelope of Actinomycetes, particularly in the genera Mycobacterium, Corynebacterium, and Nocardia.[1][2][3] The unique chemical properties and biosynthetic pathway of D-arabinofuranose make it an attractive target for the development of novel antimicrobial agents. This guide will navigate the known territories of β-D-arabinofuranose occurrence, delve into the intricacies of its synthesis, and provide practical insights for its investigation in the laboratory.
Natural Occurrence: A Tale of Three Genera
The primary reservoir of β-D-arabinofuranose in the microbial world is the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, the cornerstone of the cell wall in the Corynebacterineae suborder.[1][3] This intricate macromolecule provides a robust physical barrier and is crucial for the survival and virulence of these bacteria.
Mycobacterium
In Mycobacterium tuberculosis, the causative agent of tuberculosis, β-D-arabinofuranose is a major constituent of two critical polysaccharides: arabinogalactan (AG) and lipoarabinomannan (LAM). The arabinan domains of both AG and LAM are exclusively composed of D-arabinofuranosyl residues. These arabinan chains are highly branched and play a direct role in the structural integrity of the cell envelope and in modulating the host immune response.
Corynebacterium
Corynebacterium glutamicum, a non-pathogenic species widely used in the industrial production of amino acids, also possesses a cell wall containing an arabinogalactan network covalently linked to peptidoglycan and mycolic acids.[1][3][4][5] While sharing the basic architectural principles with mycobacteria, there are subtle differences in the fine structure of the arabinogalactan. The presence of β-D-arabinofuranose is, however, a conserved feature.
Nocardia
Members of the genus Nocardia, opportunistic pathogens causing nocardiosis, also feature a cell wall characterized by a peptidoglycan backbone linked to arabinogalactan and mycolic acids.[2][6] The arabinogalactan of Nocardia species contains D-arabinose and D-galactose, underscoring the common ancestry and cell wall blueprint within the Corynebacterineae.[6]
| Microorganism | Location of β-D-Arabinofuranose | Key Polysaccharide(s) | Reference(s) |
| Mycobacterium tuberculosis | Cell Wall | Arabinogalactan (AG), Lipoarabinomannan (LAM) | [1] |
| Corynebacterium glutamicum | Cell Wall | Arabinogalactan (AG) | [1][3][4][5] |
| Nocardia brasiliensis | Cell Wall | Arabinogalactan (AG) | [2][6][7] |
Table 1: Prominent Occurrences of β-D-Arabinofuranose in Bacteria
Beyond the Actinomycetes: An Uncharted Territory
The presence of β-D-arabinofuranose as a structural component in other microbial groups, such as fungi or in bacterial exopolysaccharides, is not well-documented. While some studies mention the presence of arabinose in fungal cell walls or bacterial exopolysaccharides, they often do not specify the D- or L-isomer and the furanose or pyranose ring form.[8][9][10][11][12][13] This represents a significant knowledge gap and an area ripe for future research.
The Biosynthetic Blueprint: A Pathway of Therapeutic Opportunity
The synthesis of β-D-arabinofuranose-containing glycans in Actinomycetes relies on a unique and highly conserved pathway that generates the activated sugar donor, decaprenyl-phospho-D-arabinofuranose (DPA). This pathway is absent in mammals, making its enzymes prime targets for drug development.
The biosynthesis commences with 5-phosphoribosyl-1-pyrophosphate (PRPP) and proceeds through a series of enzymatic steps to produce DPA.[14][15]
Figure 1: Biosynthesis of Decaprenyl-phospho-D-arabinofuranose (DPA). A simplified schematic of the DPA biosynthetic pathway in Mycobacterium tuberculosis.
This pathway highlights key enzymatic steps that are essential for the viability of these bacteria and are the targets of existing and potential new drugs. For instance, the anti-tuberculosis drug ethambutol targets the arabinosyltransferases that utilize DPA to build the arabinan chains.
Functional Significance: More Than Just a Scaffold
The primary role of β-D-arabinofuranose-containing polymers is structural, contributing to the exceptional resilience of the cell walls of Corynebacterineae.[1][3] Disruption of arabinogalactan synthesis leads to a compromised cell envelope, increased susceptibility to antibiotics, and reduced virulence.[16]
Beyond its structural importance, the arabinan domains of lipoarabinomannan in M. tuberculosis are known to be potent modulators of the host immune system. The terminal β-D-arabinofuranosyl residues can interact with host cell receptors, influencing the innate immune response to infection. However, the specific immunomodulatory activities of purified microbial arabinoxylans have shown modest effects in some studies, suggesting a complex interplay of factors.[17][18][19][20] The cross-reactivity of nocardial cell wall arabinogalactan in fungal diagnostic assays highlights the unique structural features of these glycans.[21][22]
Experimental Protocols: A Guide to Investigation
The study of β-D-arabinofuranose in microorganisms requires a combination of biochemical and analytical techniques.
Isolation and Purification of Arabinofuranose-Containing Polymers
A general workflow for the isolation of cell wall-bound polysaccharides from Gram-positive bacteria is outlined below.
Figure 2: Workflow for the Isolation of Cell Wall Polysaccharides. A generalized protocol for obtaining arabinofuranose-containing polymers from bacteria.
Quantification of β-D-Arabinofuranose by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a sensitive method for the quantification of monosaccharides after hydrolysis of the polysaccharide and derivatization.
Step-by-Step Methodology:
-
Hydrolysis: The purified polysaccharide is hydrolyzed to its constituent monosaccharides using an acid such as trifluoroacetic acid (TFA).[23][24][25][26]
-
Derivatization: The hydroxyl groups of the released monosaccharides are derivatized to make them volatile for GC analysis. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[23][27]
-
GC-MS Analysis: The derivatized monosaccharides are separated on a gas chromatograph and detected by a mass spectrometer.[23][24][25][26][27]
-
Quantification: The amount of arabinose is determined by comparing the peak area to that of an internal standard (e.g., a stable isotope-labeled arabinose) and a standard curve of known concentrations.[23][24][25][26]
Structural Analysis of Arabinofuranose Linkages by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the glycosidic linkages and anomeric configuration of the arabinofuranosyl residues within the polysaccharide.
Key NMR Experiments:
-
1D ¹H NMR: Provides initial information on the anomeric protons, which resonate in a distinct region of the spectrum.[28][29][30][31]
-
2D COSY (Correlation Spectroscopy): Establishes proton-proton correlations within a sugar ring.[28][29]
-
2D TOCSY (Total Correlation Spectroscopy): Identifies all protons belonging to a particular spin system (i.e., a single sugar residue).[29]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, allowing for the assignment of carbon resonances.[28][29][32]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for determining the linkages between sugar residues.[28]
Future Directions and Therapeutic Implications
The unique presence and essential role of β-D-arabinofuranose in the cell walls of major human pathogens make its biosynthetic pathway a compelling target for the development of novel therapeutics. The rise of drug-resistant strains of M. tuberculosis necessitates the discovery of new drugs with novel mechanisms of action. Inhibitors of the enzymes involved in DPA biosynthesis or the arabinofuranosyltransferases are promising avenues for research.
Furthermore, a deeper understanding of the immunomodulatory properties of β-D-arabinofuranose-containing glycans could lead to the development of new adjuvants or immunotherapies. The apparent absence of this sugar in a structural capacity in most other microbial groups warrants further investigation to confirm its potential as a highly specific biomarker for infections caused by Corynebacterineae.
Conclusion
β-D-arabinofuranose, though not a universally distributed monosaccharide, holds a position of paramount importance in the biology of Actinomycetes. Its integral role in the construction of the formidable cell wall of these bacteria, coupled with its unique biosynthetic pathway, has firmly established it as a key area of research in the quest for new antimicrobial strategies. This guide has provided a comprehensive overview of the current state of knowledge, from its natural distribution to the intricate details of its synthesis and the methodologies for its study. It is hoped that this resource will serve as a valuable tool for researchers dedicated to unraveling the complexities of microbial glycobiology and harnessing this knowledge for the betterment of human health.
References
- Chami, M., et al. (2005). Mycomembrane and S-layer: two important structures of Corynebacterium glutamicum cell envelope with promising biotechnology applications. Journal of Biotechnology, 119(3), 215-225.
- Chiaradia, L., et al. (2012). A Deficiency in Arabinogalactan Biosynthesis Affects Corynebacterium glutamicum Mycolate Outer Membrane Stability. Journal of Bacteriology, 194(4), 886-895.
- Daffé, M., & Draper, P. (1998). The envelope of Mycobacterium tuberculosis. In Tuberculosis (pp. 231-262). Springer, Berlin, Heidelberg.
- Eggeling, L., & Bott, M. (Eds.). (2005). Handbook of Corynebacterium glutamicum. CRC press.
- McNeil, M. R., & Brennan, P. J. (1987). Structure of the major cell wall polysaccharide of Nocardia asteroides. Journal of bacteriology, 169(9), 4048-4056.
- Burkovski, A. (Ed.). (2013). Cell envelope of corynebacteria: structure and influence on pathogenicity. Springer Science & Business Media.
- Saldaña, Z., et al. (2011). Nocardia brasiliensis cell wall lipids modulate macrophage and dendritic responses that favor development of experimental actinomycetoma in BALB/c mice. Infection and immunity, 79(7), 2735-2745.
- Cox, R. A., & Baugh, C. L. (1977). Cell wall arabinogalactan is responsible for Fungitell® cross reactivity in nocardiosis. Infection and Immunity, 17(2), 261-265.
- Guan, X., et al. (2018). GC/MS analysis of cell walls of C. glutamicum, C. glutamicum ΔrptA, and other Corynebacterium species. Journal of Industrial Microbiology & Biotechnology, 45(10), 875-884.
- Vilkas, E., et al. (1973). Structural studies of the cell wall polysaccharide of Nocardia asteroides R 399. Biochimie, 55(6-7), 685-692.
- Gowda, D. C., & Saravanababu, S. (2018). Immunomodulatory activity of purified arabinoxylans from finger millet (Eleusine coracana, v. Indaf 15) bran. Journal of food science and technology, 55(1), 269-276.
- Gande, R., et al. (2004). A deficiency in arabinogalactan biosynthesis affects Corynebacterium glutamicum mycolate outer membrane stability. Journal of bacteriology, 186(18), 6061-6069.
- Glushka, J., et al. (2003). Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine. Journal of microbiological methods, 53(2), 163-171.
- Wolucka, B. A. (2008). Biosynthesis of D-arabinose in mycobacteria–a novel bacterial pathway with implications for antimycobacterial therapy. The FEBS journal, 275(11), 2691-2711.
- Beaman, B. L., & Beaman, L. (1994). Nocardia species: host-parasite relationships. Clinical microbiology reviews, 7(2), 213-264.
- Wilson, J. W. (2012). Nocardiosis: updates and clinical overview. Mayo Clinic Proceedings, 87(4), 403-407.
- Chethan, S., & Malleshi, N. G. (2014). Immunomodulatory activity of purified arabinoxylans from finger millet (Eleusine coracana, v. Indaf 15) bran. Journal of food science and technology, 51(9), 2110-2117.
- Salinas-Carmona, M. C., et al. (2016). Nocardia brasiliensis Cell Wall Lipids Modulate Macrophage and Dendritic Responses That Favor Development of Experimental Actinomycetoma in BALB/c Mice. Frontiers in immunology, 7, 513.
- Schendel, R. R., et al. (2017). 2D-HSQC-NMR-Based Screening of Feruloylated Side-Chains of Cereal Grain Arabinoxylans. Frontiers in plant science, 8, 172.
- Sharon, N., & Lis, H. (2004). History of lectins: from hemagglutinins to biological recognition molecules. Glycobiology, 14(11), 53R-62R.
- Latgé, J. P. (2007). The cell wall: a carbohydrate armour for the fungal cell. Molecular microbiology, 66(2), 279-290.
- Prabowo, D., et al. (2015). Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine. PloS one, 10(12), e0144088.
- Pan, S., et al. (2019). Cell wall arabinogalactan is responsible for Fungitell® cross reactivity in nocardiosis. Journal of Clinical Microbiology, 57(11), e01119-19.
- Bielska, M., et al. (2021). Comprehensive analysis of lectin-glycan interactions reveals determinants of lectin specificity. Glycobiology, 31(10), 1235-1246.
- Mikušová, K., et al. (2005). Decaprenylphosphoryl arabinofuranose, the donor of the D-arabinofuranosyl residues of mycobacterial arabinan, is formed via a two-step epimerization of decaprenylphosphoryl ribose. Journal of bacteriology, 187(23), 8020-8025.
- Bojar, D., et al. (2022). A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities. ACS chemical biology, 17(11), 2993-3012.
- Zhang, Y., et al. (2018).
- Bojar, D., et al. (2022). A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities. ACS Chemical Biology, 17(11), 2993-3012.
- Bojar, D., et al. (2022). A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities. Journal of the American Chemical Society, 144(4), 1547-1559.
- Gow, N. A., & Lenardon, M. D. (2017). Diversity of cell wall related proteins in human pathogenic fungi. Journal of Fungi, 3(4), 62.
- Samuelsen, A. B., et al. (2010). Immunomodulatory activity of dietary fiber: arabinoxylan and mixed-linked beta-glucan isolated from barley show modest activities in vitro. Scandinavian journal of immunology, 72(4), 319-327.
- Rop, O., et al. (2009). Immunomodulatory activity of dietary fiber: arabinoxylan and mixed-linked beta-glucan isolated from barley show modest activities in vitro. Molecules, 14(8), 2946-2957.
- Wefers, D., et al. (2015). Novel arabinan and galactan oligosaccharides from dicotyledonous plants. Frontiers in plant science, 6, 247.
- Patel, A. K., & Prajapati, J. B. (2013). Structure and characterization of exopolysaccharide producing bacteria. International Journal of Current Microbiology and Applied Sciences, 2(11), 35-43.
- Nett, M., et al. (2009). Genomic basis for natural product biosynthetic diversity in the actinomycetes. Natural product reports, 26(11), 1362-1384.
- Ryan, P. M., et al. (2020). Exopolysaccharides produced by lactic acid bacteria: from biosynthesis to health-promoting properties. International journal of biological macromolecules, 162, 1149-1163.
- Amoozegar, M. A., et al. (2019). Characterization of a new exopolysaccharide produced by Halorubrum sp. TBZ112 and evaluation of its anti-proliferative effect on gastric cancer cells. International journal of biological macromolecules, 122, 1306-1314.
- Silipo, A., et al. (2010). Liquid-state NMR spectroscopy for complex carbohydrate structural analysis.
-
Magritek. (n.d.). Polysaccharide Chain Analysis. Retrieved from [Link]
- Nwodo, U. U., et al. (2012). Bacterial exopolysaccharides: functionality and prospects. International journal of molecular sciences, 13(11), 14002-14015.
- Feofilova, E. P. (2010). Cell wall glucans of fungi. A review. Applied biochemistry and microbiology, 46(1), 1-17.
- Delepierre, M. (2013). NMR spectroscopy in the study of carbohydrates: characterizing the structural complexity. eMagRes, 2(1), 1-14.
- Schlemmer, U., et al. (2009). Estimation of D-arabinose by gas chromatography/mass spectrometry as surrogate for mycobacterial lipoarabinomannan in human urine.
- Amin, A. G., et al. (2015). Estimation of D-arabinose by gas chromatography/mass spectrometry as surrogate for mycobacterial lipoarabinomannan in human urine. PloS one, 10(12), e0144088.
- Yuliana, A., et al. (2021). The isolation of exopolysaccharide-producing lactic acid bacteria from lontar (Borassus flabellifer L.) sap. Heliyon, 7(6), e07271.
- Fincher, G. B. (2009). (1, 3; 1, 4)-β-D-glucans in cell walls of the Poaceae, lower plants, and fungi: a tale of two linkages. Plant physiology, 149(2), 589-597.
- van der Meij, A., et al. (2017). Integrating perspectives in actinomycete research: an ActinoBase review of 2020-21. FEMS microbiology reviews, 41(3), 346-364.
- El-Bialy, H. A., et al. (2021). Immunomodulatory activity of electrospun polyhydroxyalkanoate fiber scaffolds incorporating olive leaf extract. Polymers, 13(9), 1403.
- Du, B., et al. (2014). Structural characterization, technological functionality, and physiological aspects of fungal β-D-glucans: a review. Critical reviews in food science and nutrition, 54(12), 1635-1647.
- Manteca, A., & Fernandez, M. (2019). Actinomycetes: a never-ending source of bioactive compounds—an overview on antibiotics production. Antibiotics, 8(3), 95.
Sources
- 1. Mycomembrane and S-layer: two important structures of Corynebacterium glutamicum cell envelope with promising biotechnology applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nocardiosis: Review of Clinical and Laboratory Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Envelope of Corynebacteria: Structure and Influence on Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrastructure of the Corynebacterium glutamicum cell wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural studies of the cell wall polysaccharide of Nocardia asteroides R 399 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nocardia brasiliensis Cell Wall Lipids Modulate Macrophage and Dendritic Responses That Favor Development of Experimental Actinomycetoma in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diversity of Cell Wall Related Proteins in Human Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bepls.com [bepls.com]
- 10. Exopolysaccharides Produced by Lactic Acid Bacteria: From Biosynthesis to Health-Promoting Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of a new exopolysaccharide produced by Halorubrum sp. TBZ112 and evaluation of its anti-proliferative effect on gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The isolation of exopolysaccharide-producing lactic acid bacteria from lontar (Borassus flabellifer L.) sap - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biosynthesis of D-arabinose in mycobacteria - a novel bacterial pathway with implications for antimycobacterial therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Decaprenylphosphoryl arabinofuranose, the donor of the D-arabinofuranosyl residues of mycobacterial arabinan, is formed via a two-step epimerization of decaprenylphosphoryl ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Deficiency in Arabinogalactan Biosynthesis Affects Corynebacterium glutamicum Mycolate Outer Membrane Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunomodulatory activity of purified arabinoxylans from finger millet (Eleusine coracana, v. Indaf 15) bran - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunomodulatory activity of purified arabinoxylans from finger millet (Eleusine coracana, v. Indaf 15) bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Immunomodulatory Activity of Dietary Fiber: Arabinoxylan and Mixed-Linked Beta-Glucan Isolated from Barley Show Modest Activities in Vitro | MDPI [mdpi.com]
- 21. Cell wall arabinogalactan is responsible for Fungitell cross reactivity in nocardiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine | PLOS One [journals.plos.org]
- 25. researchgate.net [researchgate.net]
- 26. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Frontiers | Novel arabinan and galactan oligosaccharides from dicotyledonous plants [frontiersin.org]
- 29. iris.unina.it [iris.unina.it]
- 30. magritek.com [magritek.com]
- 31. researchgate.net [researchgate.net]
- 32. 2D-HSQC-NMR-Based Screening of Feruloylated Side-Chains of Cereal Grain Arabinoxylans - PMC [pmc.ncbi.nlm.nih.gov]
